4-(2-Cyclopropyl-6-iodopyrimidin-4-YL)morpholine
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Overview
Description
4-(2-Cyclopropyl-6-iodopyrimidin-4-YL)morpholine is a chemical compound with the molecular formula C11H14IN3O and a molecular weight of 331.16 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes a cyclopropyl group, an iodine atom, and a morpholine ring attached to a pyrimidine core .
Preparation Methods
. The specific reaction conditions and reagents used can vary, but common methods include:
Cyclopropylation: Introduction of the cyclopropyl group using cyclopropyl halides in the presence of a base.
Iodination: Introduction of the iodine atom using iodine or iodine-containing reagents.
Morpholine attachment: Coupling of morpholine to the pyrimidine core using nucleophilic substitution reactions.
Chemical Reactions Analysis
4-(2-Cyclopropyl-6-iodopyrimidin-4-YL)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(2-Cyclopropyl-6-iodopyrimidin-4-YL)morpholine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-(2-Cyclopropyl-6-iodopyrimidin-4-YL)morpholine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
4-(2-Cyclopropyl-6-iodopyrimidin-4-YL)morpholine can be compared with other similar compounds, such as:
4-(2-Cyclopropyl-6-chloropyrimidin-4-YL)morpholine: Similar structure but with a chlorine atom instead of iodine.
4-(2-Cyclopropyl-6-bromopyrimidin-4-YL)morpholine: Similar structure but with a bromine atom instead of iodine.
4-(2-Cyclopropyl-6-fluoropyrimidin-4-YL)morpholine: Similar structure but with a fluorine atom instead of iodine.
The uniqueness of this compound lies in its specific combination of functional groups, which can result in distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C11H14IN3O |
---|---|
Molecular Weight |
331.15 g/mol |
IUPAC Name |
4-(2-cyclopropyl-6-iodopyrimidin-4-yl)morpholine |
InChI |
InChI=1S/C11H14IN3O/c12-9-7-10(15-3-5-16-6-4-15)14-11(13-9)8-1-2-8/h7-8H,1-6H2 |
InChI Key |
MURUROJRRYOHRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC(=CC(=N2)I)N3CCOCC3 |
Origin of Product |
United States |
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